2,3,3-Trimethyl-2-pentanol

Description

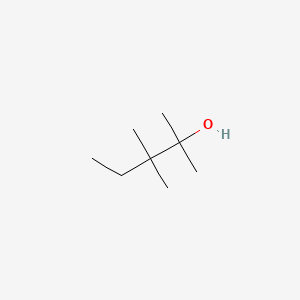

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trimethylpentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-6-7(2,3)8(4,5)9/h9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWWGYIEJGQWJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177751 | |

| Record name | 2,3,3-Trimethyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23171-85-9 | |

| Record name | 2,3,3-Trimethyl-2-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023171859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3-Trimethyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,3-Trimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,3-trimethyl-2-pentanol (CAS No: 23171-85-9). A tertiary alcohol with significant steric hindrance, this compound serves as a valuable model in stereochemical and mechanistic studies, and as a building block in organic synthesis. This document collates its known physical and chemical data, provides detailed experimental protocols for its synthesis and a common reaction, and illustrates key chemical pathways using logical diagrams. All quantitative data are presented in clear, tabular formats for ease of reference and comparison.

Chemical Identity and Structure

This compound is a saturated tertiary alcohol. Its structure is characterized by a pentane (B18724) backbone with three methyl groups at positions 2 and 3, and a hydroxyl group at position 2.

| Identifier | Value |

| IUPAC Name | 2,3,3-trimethylpentan-2-ol[1] |

| CAS Number | 23171-85-9[1] |

| Molecular Formula | C₈H₁₈O[1] |

| SMILES | CCC(C)(C)C(C)(C)O[1] |

| InChIKey | FBWWGYIEJGQWJP-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in reactions, and for analytical characterization.

Physical Properties

| Property | Value |

| Molecular Weight | 130.23 g/mol [1] |

| Appearance | Liquid |

| Boiling Point | 145 °C at 760 mmHg[2] |

| Melting Point | -1 °C to -0.5 °C |

| Density | 0.815 - 0.823 g/cm³[2][3] |

| Refractive Index | 1.436[3] |

| Vapor Pressure | 1.97 mmHg at 25 °C |

| Flash Point | 46.2 °C |

Chemical Properties

| Property | Value |

| LogP (Octanol/Water Partition Coefficient) | 2.19350 |

| PSA (Polar Surface Area) | 20.23 Ų |

Experimental Protocols

Detailed methodologies for the synthesis and a common reaction of this compound are provided below. These protocols are based on established organic chemistry laboratory techniques for similar compounds.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 3,3-dimethyl-2-butanone and methylmagnesium iodide. The Grignard reaction is a versatile method for the formation of carbon-carbon bonds, and in this case, the creation of a tertiary alcohol.[4]

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Methyl iodide

-

3,3-Dimethyl-2-butanone (pinacolone)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

5% Sodium bicarbonate solution

-

Brine

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Grignard Reagent:

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of methyl iodide in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the methyl iodide solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether in the dropping funnel.

-

Add the ketone solution dropwise to the stirred, cooled Grignard reagent.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and wash sequentially with 5% sodium bicarbonate solution and brine.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether by simple distillation.

-

Purify the crude this compound by fractional distillation.

-

Acid-Catalyzed Dehydration of this compound

This protocol describes the dehydration of this compound to form a mixture of alkenes. This is a typical E1 elimination reaction for tertiary alcohols.[3][5]

Materials:

-

This compound

-

Concentrated sulfuric acid (or phosphoric acid)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Fractional distillation apparatus

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

Procedure:

-

Reaction Setup:

-

Place this compound and a few boiling chips into a round-bottom flask.

-

Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid to the alcohol.

-

Assemble a fractional distillation apparatus with the flask.

-

-

Dehydration and Distillation:

-

Gently heat the mixture in the flask. The lower boiling point alkenes will start to distill over.

-

Collect the distillate in a flask cooled in an ice bath. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.

-

-

Work-up and Purification:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Decant or filter the dried alkene mixture into a clean, dry flask.

-

The product can be further purified by simple distillation if necessary.

-

Logical and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows described in this guide.

References

An In-depth Technical Guide to 2,3,3-Trimethyl-2-pentanol (CAS: 23171-85-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,3-trimethyl-2-pentanol (CAS number 23171-85-9), a tertiary octyl alcohol. The document details its physicochemical properties, spectroscopic data, synthesis, and key chemical reactions. It also explores its current and potential applications in organic synthesis, materials science, and as a model compound in mechanistic studies. Safety and handling information, along with a discussion on the toxicological profile of related branched-chain alcohols, are included to ensure safe laboratory practices. This guide is intended to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a tertiary alcohol characterized by its bulky and sterically hindered structure.[1] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H18O | [2][3] |

| Molecular Weight | 130.23 g/mol | [2][3] |

| CAS Number | 23171-85-9 | [2] |

| IUPAC Name | 2,3,3-trimethylpentan-2-ol | [2] |

| Boiling Point | 145 °C at 760 mmHg | [3] |

| Melting Point | -0.5 °C | [3] |

| Density | 0.823 g/cm³ | [3] |

| Vapor Pressure | 1.97 mmHg at 25 °C | [3] |

| Flash Point | 46.2 °C | [3] |

| Refractive Index | 1.4360 | [3] |

| LogP | 2.19350 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook. The fragmentation pattern is characteristic of a tertiary alcohol, with prominent peaks corresponding to the loss of water and alkyl fragments.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is also accessible via the NIST WebBook. Key characteristic absorptions include a broad O-H stretching band around 3400-3650 cm⁻¹ and C-H stretching bands in the 2850-3000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show a singlet for the hydroxyl proton (variable chemical shift), a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the two equivalent methyl groups at the C3 position, a singlet for the methyl group at the C2 position, and a triplet for the methyl protons of the ethyl group.

-

¹³C NMR: The spectrum would show distinct signals for the eight carbon atoms, with the carbon bearing the hydroxyl group appearing in the 65-75 ppm region. The quaternary carbons would also have characteristic chemical shifts. A ¹³C NMR spectrum for the closely related 2,3,3-trimethyl-2-butanol (B1595699) is available and can serve as a reference.[4]

Synthesis and Reactivity

Synthesis

A common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.

This protocol is adapted from a standard procedure for the synthesis of tertiary alcohols.[5][6][7][8][9][10][11]

Reactants:

-

Ethyl 2,2-dimethylbutanoate

-

Methylmagnesium iodide (or bromide)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare methylmagnesium iodide in anhydrous diethyl ether from magnesium turnings and methyl iodide.

-

Reaction: Cool the Grignard reagent in an ice bath. Add a solution of ethyl 2,2-dimethylbutanoate in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Cool the flask again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer and wash it sequentially with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.

Key Reactions

Tertiary alcohols readily undergo acid-catalyzed dehydration to form alkenes.[12][13][14] This reaction proceeds through an E1 mechanism involving a carbocation intermediate.

This is a general procedure for the dehydration of tertiary alcohols.[13][14][15][16]

Reactants:

-

This compound

-

Concentrated sulfuric acid or phosphoric acid

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Place this compound in a round-bottom flask. Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with swirling.

-

Distillation: Equip the flask for fractional distillation. Heat the mixture to the appropriate temperature (typically 25-80 °C for tertiary alcohols) to distill the alkene products as they are formed.[13][14]

-

Work-up: Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: The product mixture can be further purified by simple distillation. The composition of the alkene mixture can be analyzed by gas chromatography.

Applications

Due to its sterically hindered nature, this compound serves as a valuable model compound in several areas of chemical research.

-

Mechanistic Studies: It is used to investigate the kinetics and mechanisms of reactions involving tertiary alcohols, such as esterification and dehydration.[1]

-

Development of Catalytic Systems: Its selective transformation is a target for the development of novel and sophisticated catalytic systems.[1]

-

Polymer Chemistry: The bulky 2,3,3-trimethyl-2-pentyl group can be incorporated as a side chain in polymers to modify their physical properties, such as increasing solubility and altering mechanical characteristics.[1]

-

Asymmetric Catalysis: It can be used as a bulky component in the synthesis of chiral ligands for asymmetric catalysis.[1]

Safety and Toxicology

Handling and Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety precautions.[17]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces.[17] Use non-sparking tools.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Toxicological Information

Specific toxicological data for this compound is limited. However, information on related branched-chain saturated alcohols and C8 alcohols can provide an indication of its potential hazards.

-

General Toxicity: Branched-chain saturated alcohols generally have a low order of acute toxicity.[18] C8 alcohols are expected to have low acute toxicity following oral, dermal, and inhalation exposure.[19]

-

Irritation: Undiluted branched-chain alcohols can cause moderate to severe eye irritation.[18] Some C8-C10 fatty alcohols are known to cause skin and eye irritation.[20]

-

Sensitization: Branched-chain saturated alcohols are reported to have no or low sensitizing potential.[18]

-

Mutagenicity: In vitro and in vivo studies on long-chain alcohols have shown a consistent lack of mutagenic potential.[1]

-

Developmental and Reproductive Toxicity: Studies on C8 alcohols have shown no evidence of developmental toxicity at doses that were not maternally toxic.[1]

It is important to note that while this information provides a general overview, the specific toxicological properties of this compound have not been extensively studied. Therefore, it should be handled with the care afforded to all laboratory chemicals.

Conclusion

This compound is a tertiary alcohol with a unique sterically hindered structure that makes it a valuable compound in various areas of chemical research. This guide has provided a detailed overview of its properties, synthesis, reactivity, and applications, along with essential safety information. For researchers and professionals in drug development, this compound can serve as a useful building block, a model for studying reaction mechanisms, and a component in the design of new materials and catalysts. Further research into its biological activities and a more detailed toxicological profile would be beneficial for expanding its applications.

References

- 1. chemview.epa.gov [chemview.epa.gov]

- 2. This compound | C8H18O | CID 141007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. prepchem.com [prepchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Khan Academy [khanacademy.org]

- 8. Khan Academy [khanacademy.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. gauthmath.com [gauthmath.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 20. hansonchemicals.com [hansonchemicals.com]

molecular weight and formula of 2,3,3-Trimethyl-2-pentanol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the chemical properties of 2,3,3-Trimethyl-2-pentanol, with a focus on its molecular formula and weight.

Core Molecular Data

This compound is a tertiary alcohol. Its fundamental molecular properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C8H18O | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| CAS Registry Number | 23171-85-9 | [1][2][3] |

Molecular Structure

The structural arrangement of atoms in this compound is a key determinant of its chemical reactivity and physical properties. The diagram below illustrates the connectivity of the atoms.

References

An In-Depth Technical Guide to 2,3,3-Trimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,3,3-trimethyl-2-pentanol, a sterically hindered tertiary alcohol. The information presented is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2,3,3-trimethylpentan-2-ol .[1] It is a tertiary alcohol with the chemical formula C8H18O.[1][2][3] The structure is characterized by a pentane (B18724) backbone with a hydroxyl group at the second carbon and three methyl groups at the second and third carbons.

Molecular Structure:

The CAS Registry Number for this compound is 23171-85-9.[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing experimental conditions and for understanding the compound's behavior in various chemical systems.

| Property | Value | Reference |

| Molecular Weight | 130.23 g/mol | [1][2] |

| Boiling Point | 145 °C at 760 mmHg | [2] |

| Melting Point | -0.5 °C | [2] |

| Density | 0.823 g/cm³ | [2] |

| Flash Point | 46.2 °C | [2] |

| Vapor Pressure | 1.97 mmHg at 25 °C | [2] |

| Refractive Index | 1.4360 | [2] |

Synthesis Protocols

Several synthetic routes for the preparation of this compound have been reported. A common and effective method involves the use of a Grignard reagent.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 3,3-dimethyl-2-butanone and methylmagnesium iodide.

Materials:

-

3,3-dimethyl-2-butanone

-

Methylmagnesium iodide (in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a flame-dried three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Place a solution of methylmagnesium iodide in anhydrous diethyl ether in the flask.

-

Dissolve 3,3-dimethyl-2-butanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the Grignard reagent with continuous stirring. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation to yield this compound.

Another documented synthetic approach involves the reaction of 2,3-dimethyl-2,3-epoxybutane with organometallic reagents like triethylaluminum (B1256330) or diethylmagnesium.[2]

Reactivity and Potential Applications

The reactivity of this compound is largely dictated by its sterically hindered tertiary alcohol functional group.[6] This structural feature influences its reaction pathways and provides opportunities for selective chemical transformations.

Dehydration Reactions: A fundamental reaction of this compound is acid-catalyzed dehydration.[6] This reaction typically proceeds through an E1 elimination mechanism to form alkenes. The sterically hindered nature of the alcohol can influence the regioselectivity of the elimination, making it a subject of mechanistic studies.

Synthesis of Esters and Ethers: this compound can be used to synthesize sterically hindered esters and ethers.[6] These reactions are valuable for investigating reaction kinetics and the stability of compounds in congested chemical environments.[6] The bulky 2,3,3-trimethyl-2-pentyl group can serve as a protective group or be incorporated into ligands for asymmetric catalysis.[6]

The following diagram illustrates a generalized workflow for the synthesis and subsequent reaction of this compound.

Caption: A workflow diagram illustrating the synthesis of this compound and its subsequent dehydration and esterification reactions.

References

Synthetic Routes for 2,3,3-Trimethyl-2-pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,3,3-trimethyl-2-pentanol, a tertiary alcohol with potential applications in organic synthesis and as a building block in medicinal chemistry. The document details methodologies for the most common and effective synthetic pathways, including Grignard reactions and the hydration of corresponding alkenes. Quantitative data, where available, is summarized for comparative analysis, and detailed experimental protocols are provided.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23171-85-9 | [1][2] |

| Molecular Formula | C₈H₁₈O | [1][3] |

| Molecular Weight | 130.23 g/mol | [1][3] |

| Boiling Point | 145 °C at 760 mmHg | [3] |

| Density | 0.815 - 0.823 g/cm³ | [3][4] |

| Refractive Index | 1.436 | [3] |

| Melting Point | -0.5 to -1 °C | [3][4] |

Synthetic Strategies

The synthesis of the sterically hindered tertiary alcohol, this compound, can be approached through two principal strategies: the formation of a carbon-carbon bond using a Grignard reagent or the functional group interconversion of an alkene.

Grignard Reaction Routes

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds and is well-suited for the synthesis of tertiary alcohols. The general principle involves the nucleophilic attack of a Grignard reagent on the electrophilic carbonyl carbon of a ketone or an ester.

This is a direct and efficient one-step approach where the commercially available ketone, 3,3-dimethyl-2-pentanone (B1585287) (also known as pinacolone), is treated with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide.

Experimental Protocol:

-

Preparation of the Grignard Reagent (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 molar equivalents). Add anhydrous diethyl ether to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. Slowly add a solution of methyl bromide or methyl iodide (1.1 molar equivalents) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be maintained at a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

-

Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 3,3-dimethyl-2-pentanone (1.0 molar equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard solution with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Cool the reaction mixture again in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield pure this compound.

An alternative Grignard approach involves the reaction of an ester, such as ethyl 2,2-dimethylbutanoate, with two equivalents of a methyl Grignard reagent. The first equivalent adds to the ester to form a ketone intermediate (3,3-dimethyl-2-pentanone), which then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol.

Experimental Protocol:

The experimental procedure is similar to the one described for the ketone, with the key difference being the use of at least two molar equivalents of the Grignard reagent for each molar equivalent of the ester.

-

Grignard Reaction: Prepare or obtain a solution of methylmagnesium bromide or iodide (at least 2.2 molar equivalents) in anhydrous diethyl ether. Cool the solution to 0 °C.

-

Ester Addition: Add a solution of ethyl 2,2-dimethylbutanoate (1.0 molar equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

-

Workup and Purification: Follow the same workup and purification procedures as described for the reaction with the ketone.

Hydration of Alkenes

The hydration of an alkene, specifically 2,3,3-trimethyl-1-pentene (B14754257), can also yield the target tertiary alcohol. The choice of the hydration method is crucial as it determines the regioselectivity of the hydroxyl group addition. For the synthesis of a tertiary alcohol, a Markovnikov addition is required.

In the presence of a strong acid catalyst (e.g., sulfuric acid) and water, an alkene can be hydrated to an alcohol. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond, leading to the formation of the more stable carbocation. Subsequent attack by water on the carbocation yields the tertiary alcohol.[5][6][7]

Experimental Protocol:

-

Reaction Setup: To a solution of 2,3,3-trimethyl-1-pentene (1.0 molar equivalent) in a suitable solvent like tetrahydrofuran (B95107) (THF), add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Add water (in excess) to the mixture and stir at a low temperature (typically below 25 °C for tertiary alcohols to favor hydration over elimination).[5] Monitor the reaction by TLC or GC until the starting material is consumed.

-

Workup: Neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the resulting alcohol by distillation.

This two-step procedure is another excellent method for the Markovnikov hydration of alkenes and has the advantage of avoiding carbocation rearrangements.[8][9] The first step involves the reaction of the alkene with mercuric acetate (B1210297) in a water-THF mixture to form a stable organomercury intermediate. The second step is the demercuration with sodium borohydride (B1222165), which replaces the mercury-containing group with a hydrogen atom.[8]

Experimental Protocol:

-

Oxymercuration: In a round-bottom flask, dissolve mercuric acetate (1.1 molar equivalents) in a mixture of water and THF (1:1). To this solution, add 2,3,3-trimethyl-1-pentene (1.0 molar equivalent) and stir at room temperature for 1-2 hours.

-

Demercuration: To the reaction mixture, add a solution of sodium hydroxide (B78521) (3 M aqueous solution) followed by a solution of sodium borohydride (0.5 M in 3 M NaOH). The appearance of elemental mercury (a black precipitate) indicates the progress of the reaction. Stir for an additional 1-2 hours.

-

Workup: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent, purify the product by distillation.

Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across a double bond.[10][11][12] Therefore, applying this reaction to 2,3,3-trimethyl-1-pentene would primarily yield the primary alcohol, 2,3,3-trimethyl-1-pentanol, and not the desired tertiary alcohol. This method is included here for comparative purposes to highlight the importance of choosing the correct regioselective reaction.

Comparison of Synthetic Routes

| Synthetic Route | Starting Material(s) | Key Reagents | Regioselectivity | Potential Yield | Advantages | Disadvantages |

| Grignard Reaction | 3,3-Dimethyl-2-pentanone, Methyl halide | Mg, Diethyl ether | N/A | High | Direct, one-step conversion of a ketone. | Requires anhydrous conditions; Grignard reagent is highly reactive and basic. |

| Grignard Reaction | Ethyl 2,2-dimethylbutanoate, Methyl halide | Mg, Diethyl ether | N/A | High | Utilizes a potentially more accessible ester starting material. | Requires two equivalents of the Grignard reagent; anhydrous conditions are necessary. |

| Acid-Catalyzed Hydration | 2,3,3-Trimethyl-1-pentene | H₂O, H₂SO₄ (cat.) | Markovnikov | Moderate to High | Uses inexpensive reagents. | Risk of carbocation rearrangements (though not for this substrate); equilibrium reaction. |

| Oxymercuration-Demercuration | 2,3,3-Trimethyl-1-pentene | 1. Hg(OAc)₂, H₂O/THF; 2. NaBH₄, NaOH | Markovnikov | High | Avoids carbocation rearrangements; generally high yields. | Use of toxic mercury compounds. |

| Hydroboration-Oxidation | 2,3,3-Trimethyl-1-pentene | 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov | N/A for target | High yields and stereospecificity. | Produces the isomeric primary alcohol, not the target tertiary alcohol. |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of the most suitable method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and tolerance for specific reaction conditions and reagents. For a direct and high-yielding laboratory-scale synthesis, the Grignard reaction with 3,3-dimethyl-2-pentanone is a highly reliable option. If the corresponding alkene is readily available, oxymercuration-demercuration provides an excellent alternative that avoids the potential for rearrangements, albeit with the use of toxic mercury reagents. Acid-catalyzed hydration is a viable, cost-effective method, particularly for industrial applications, provided the reaction conditions are carefully controlled to favor the hydration product.

References

- 1. This compound | C8H18O | CID 141007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound [stenutz.eu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. leah4sci.com [leah4sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2,3,3-Trimethyl-2-pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the tertiary alcohol, 2,3,3-trimethyl-2-pentanol. This document details the available mass spectrometry and infrared spectroscopy data, alongside a discussion on the expected nuclear magnetic resonance spectra. It also includes detailed experimental protocols for acquiring such data and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound (CAS Registry Number: 23171-85-9; Molecular Formula: C₈H₁₈O; Molecular Weight: 130.23 g/mol ).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 1.15 | s | 6H | C2-(CH ₃)₂ |

| ~ 0.85 | t | 3H | C5-H ₃ |

| ~ 1.45 | q | 2H | C4-H ₂ |

| ~ 0.90 | s | 6H | C3-(CH ₃)₂ |

| Variable | s | 1H | OH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom |

| ~ 75 | C2 |

| ~ 40 | C3 |

| ~ 30 | C4 |

| ~ 8 | C5 |

| ~ 25 | C2-(C H₃)₂ |

| ~ 22 | C3-(C H₃)₂ |

Infrared (IR) Spectroscopy

The following data is derived from the gas-phase IR spectrum available in the NIST/EPA Gas-Phase Infrared Database.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3630 | Strong, Sharp | O-H stretch (free hydroxyl) |

| ~ 2970 | Strong | C-H stretch (alkane) |

| ~ 1465 | Medium | C-H bend (alkane) |

| ~ 1370 | Medium | C-H bend (gem-dimethyl) |

| ~ 1150 | Strong | C-O stretch |

Mass Spectrometry (MS)

The following data is based on the electron ionization (EI) mass spectrum from the NIST Mass Spectrometry Data Center.[2]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 101 | 100 | [M - C₂H₅]⁺ (α-cleavage) |

| 73 | 80 | [C₄H₉O]⁺ (α-cleavage) |

| 59 | 40 | [C₃H₇O]⁺ |

| 43 | 60 | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS)

-

NMR tubes (5 mm)

-

Pipettes

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

-

Instrumentation Setup:

-

Lock the spectrometer to the deuterium (B1214612) signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments (e.g., spectral width, number of scans, relaxation delay).

-

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. The chemical shifts are referenced to the solvent peak of CDCl₃ (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring it covers the crystal surface.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample over a typical range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction on the acquired spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in isopropanol or ethanol and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) if using direct injection.

Instrumentation:

-

Mass spectrometer with an electron ionization (EI) source.

-

Gas chromatograph (GC) for sample introduction (optional but common).

Procedure:

-

Sample Introduction:

-

GC-MS: Inject a dilute solution of the sample into the GC. The sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

Direct Infusion: Introduce a dilute solution of the sample directly into the ionization source via a syringe pump.

-

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The abundance of each ion is measured by the detector, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,3,3-Trimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2,3,3-trimethyl-2-pentanol. This document outlines the predicted spectral data based on established principles of NMR spectroscopy, details the experimental protocols for acquiring such spectra, and presents a visual representation of the molecular structure and its NMR-active nuclei.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five unique proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and integration values are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 1.5 - 2.5 | Singlet (s) | 1H |

| -CH₃ (C2) | 1.2 - 1.4 | Singlet (s) | 6H |

| -CH₂- (C4) | 1.3 - 1.5 | Quartet (q) | 2H |

| -CH₃ (C3) | 0.9 - 1.1 | Singlet (s) | 6H |

| -CH₃ (C5) | 0.8 - 1.0 | Triplet (t) | 3H |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six unique carbon environments. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₃) | 25 - 35 |

| C2 (-C(OH)) | 70 - 80 |

| C3 (-C(CH₃)₂) | 40 - 50 |

| C4 (-CH₂-) | 30 - 40 |

| C5 (-CH₃) | 5 - 15 |

| C6, C7 (-CH₃ at C3) | 20 - 30 |

| C8, C9 (-CH₃ at C2) | 25 - 35 |

Note: Predicted chemical shifts are based on typical values for similar carbon environments and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following section details the standard methodologies for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.

-

Solvent Selection: A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, and DMSO-d₆.

-

Concentration:

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Sample Filtration: The prepared solution should be filtered through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic molecules.

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 220 ppm is typically used.

Visualization of Molecular Structure and NMR Environments

The following diagram illustrates the chemical structure of this compound and highlights the unique proton and carbon environments that give rise to the predicted NMR signals.

Caption: Molecular structure and NMR environments of this compound.

References

A Historical Inquiry into the Synthesis and Reactions of Sterically Hindered Tertiary Alcohols

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sterically hindered tertiary alcohols, molecules where a hydroxyl group is attached to a carbon atom bonded to three bulky alkyl or aryl groups, has posed a significant challenge and a fertile ground for discovery in organic chemistry. The inherent steric congestion around the tertiary carbon atom not only complicates their synthesis, leading to unusual reaction pathways and byproducts, but also imparts unique chemical and physical properties to these molecules. This technical guide provides a historical perspective on the seminal research that laid the foundation for our current understanding of these fascinating compounds. We will delve into the pioneering work on their synthesis via Grignard, Barbier, and organolithium reagents, and explore their characteristic reactions, with a focus on quantitative data and detailed experimental protocols from the original literature.

I. The Challenge of Synthesizing Steric Crowding: Early Methodologies

The construction of highly branched carbon skeletons, particularly those featuring a quaternary carbon atom bearing a hydroxyl group, was a formidable task for early 20th-century chemists. The primary tools at their disposal were organometallic reagents, which, while powerful, often behaved unpredictably in the face of severe steric hindrance.

The Grignard Reaction: A Battle of Sterics

Victor Grignard's discovery of organomagnesium halides in 1900 provided a revolutionary method for carbon-carbon bond formation.[1] The reaction of a Grignard reagent with a ketone is a classic method for synthesizing tertiary alcohols. However, when both the Grignard reagent and the ketone are sterically demanding, the expected nucleophilic addition is often hampered. Instead, several side reactions can predominate, including enolization of the ketone and reduction of the carbonyl group.[2]

A landmark achievement in the synthesis of a highly hindered tertiary alcohol was the preparation of tri-tert-butylcarbinol by Paul D. Bartlett and Abraham Schneider in 1945.[3] Their work highlighted the limitations of the Grignard reaction for this purpose and showcased an alternative approach.

Table 1: Early Attempts at Synthesizing Sterically Hindered Tertiary Alcohols using Grignard Reagents

| Ketone | Grignard Reagent | Major Product(s) | Yield (%) | Reference |

| Di-tert-butyl ketone | tert-Butylmagnesium chloride | Reduction product (Di-tert-butylcarbinol) and unreacted ketone | Not specified | Whitmore, F. C. et al. |

| Methyl triethylcarbinyl ketone | Methylmagnesium bromide | Enolization | Quantitative | Whitmore, F. C. & Lewis, C. E.[2] |

Experimental Protocol: Attempted Synthesis of a Tertiary Alcohol from Methyl Triethylcarbinyl Ketone (Adapted from Whitmore & Lewis, 1942) [2]

This protocol illustrates the challenge of enolization when dealing with sterically hindered ketones.

-

Reaction Setup: A Grignard reaction apparatus is assembled, ensuring all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., dry nitrogen).

-

Grignard Reagent: Methylmagnesium bromide is prepared in anhydrous diethyl ether.

-

Reactant Addition: Methyl triethylcarbinyl ketone is added dropwise to the Grignard reagent solution with stirring.

-

Observation: Methane gas evolution is observed, indicating enolization of the ketone by the Grignard reagent acting as a base.

-

Work-up: The reaction mixture is hydrolyzed with a dilute acid.

-

Product Isolation: The organic layer is separated, dried, and the solvent is removed. The primary product isolated is the starting ketone, with no significant formation of the tertiary alcohol.

Reaction Pathway: Grignard Reaction with a Sterically Hindered Ketone

Caption: Possible pathways in the Grignard reaction with a sterically hindered ketone.

The Barbier Reaction: An In Situ Alternative

The Barbier reaction, discovered by Philippe Barbier in 1899, is a one-pot reaction where an alkyl halide, a carbonyl compound, and a metal (typically magnesium, zinc, or indium) are all mixed together.[1] This in situ generation of the organometallic reagent can sometimes offer advantages over the pre-formed Grignard reagent, particularly in intramolecular reactions or when the organometallic species is unstable. However, for the synthesis of highly hindered tertiary alcohols, the Barbier reaction also faces challenges with side reactions.

Historical data on the successful application of the Barbier reaction for synthesizing exceptionally hindered tertiary alcohols is scarce, as the Grignard reaction, despite its limitations, became the more widely adopted method in the early 20th century.

Organolithium Reagents: A More Potent Nucleophile

The development of organolithium reagents by chemists like Henry Gilman provided a more reactive class of organometallics.[4] Due to the greater polarity of the carbon-lithium bond compared to the carbon-magnesium bond, organolithium reagents are generally stronger nucleophiles and bases than Grignard reagents. This increased reactivity can sometimes overcome the steric hindrance that plagues Grignard reactions.

However, the high basicity of organolithium reagents can also exacerbate the problem of enolization with hindered ketones.

II. A Breakthrough Synthesis: Tri-tert-butylcarbinol

The successful synthesis of tri-tert-butylcarbinol by Bartlett and Schneider in 1945 was a significant milestone.[3] They ingeniously circumvented the steric issues of the Grignard reaction by employing a Wurtz-type coupling reaction using sodium metal.

Table 2: Synthesis of Tri-tert-butylcarbinol (Bartlett & Schneider, 1945) [3]

| Reactant 1 | Reactant 2 | Reagent | Product | Yield (%) |

| tert-Butyl chloride | Di-tert-butyl ketone | Sodium sand | Tri-tert-butylcarbinol | 23-28 |

Experimental Protocol: Synthesis of Tri-tert-butylcarbinol (Adapted from Bartlett & Schneider, 1945) [3]

-

Reagent Preparation: A fine suspension of sodium sand is prepared in an inert solvent like xylene.

-

Reaction Setup: The reaction is carried out in a flask equipped with a stirrer, reflux condenser, and a dropping funnel, under a nitrogen atmosphere.

-

Reactant Addition: A mixture of tert-butyl chloride and di-tert-butyl ketone in an equal volume of diethyl ether is added slowly to the sodium suspension with vigorous stirring.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period (e.g., 48 hours).

-

Work-up: The excess sodium is destroyed by the careful addition of ethanol, followed by water. The organic layer is separated.

-

Purification: The product is isolated and purified by distillation and recrystallization.

Logical Workflow: Synthesis of Tri-tert-butylcarbinol

Caption: Experimental workflow for the synthesis of tri-tert-butylcarbinol.

III. Reactions of Sterically Hindered Tertiary Alcohols

The extreme steric congestion in molecules like tri-tert-butylcarbinol renders the hydroxyl group remarkably unreactive in many typical alcohol reactions.

-

Esterification: Direct esterification with carboxylic acids under acidic conditions is often unsuccessful due to the difficulty of nucleophilic attack on the hindered alcohol and the propensity for elimination reactions.

-

Oxidation: Oxidation of these tertiary alcohols is not possible without cleavage of carbon-carbon bonds.

-

Substitution Reactions: SN1 reactions can occur under strongly acidic conditions, proceeding through a relatively stable tertiary carbocation. However, rearrangement of the carbocation is a common competing pathway.

Conclusion

The historical research into the synthesis and reactions of sterically hindered tertiary alcohols exemplifies the relentless pursuit of synthetic chemists to overcome seemingly insurmountable challenges. The early struggles with Grignard and Barbier reactions highlighted the profound impact of steric hindrance on chemical reactivity. The eventual breakthrough in the synthesis of tri-tert-butylcarbinol by Bartlett and Schneider demonstrated the power of creative synthetic design. The unique inertness of these compounds has made them valuable substrates for studying reaction mechanisms and the limits of chemical reactivity. For modern researchers in drug development, understanding this historical context provides a rich foundation for the design of complex molecules with tailored properties, where steric control is often a key element in achieving desired biological activity and metabolic stability.

References

Reaction Kinetics of Highly Branched Tertiary Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of highly branched tertiary alcohols. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who work with these unique chemical entities. The guide covers key reaction types, including dehydration, substitution, oxidation, and esterification, with a focus on the underlying kinetic principles and mechanistic pathways.

Introduction to the Reactivity of Highly Branched Tertiary Alcohols

Highly branched tertiary alcohols are characterized by a hydroxyl group attached to a tertiary carbon atom that is itself surrounded by bulky alkyl groups. This structural feature imparts distinct reactivity, primarily governed by two opposing factors:

-

Carbocation Stability: Tertiary alcohols readily form stable tertiary carbocations upon protonation of the hydroxyl group and subsequent loss of water. This inherent stability of the carbocation intermediate is a major driving force for unimolecular reactions (S(_N)1 and E1).

-

Steric Hindrance: The bulky alkyl groups surrounding the tertiary carbon create significant steric hindrance. This crowding impedes the approach of nucleophiles and reactants, thereby slowing down or completely inhibiting bimolecular reactions (S(_N)2 and E2).

The interplay of these two factors dictates the preferred reaction pathways and the overall kinetics of reactions involving highly branched tertiary alcohols. In drug discovery, the metabolic stability of tertiary alcohols is a significant advantage. The absence of an α-hydrogen and the steric shielding of the hydroxyl group make them resistant to oxidation and slow down the rate of glucuronidation, leading to an improved metabolic profile.[1]

Dehydration Reactions (E1 Elimination)

The acid-catalyzed dehydration of tertiary alcohols to form alkenes is a classic and kinetically favored reaction. It proceeds via an E1 (Elimination, Unimolecular) mechanism, driven by the formation of a stable tertiary carbocation.

Mechanism and Kinetics

The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H(_2)SO(_4)), forming a good leaving group (water). The subsequent unimolecular dissociation of the protonated alcohol is the slow, rate-determining step, leading to the formation of a planar tertiary carbocation. A base (typically water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the alkene.

The rate of dehydration follows first-order kinetics, depending only on the concentration of the alcohol. The general order of reactivity for alcohol dehydration is tertiary > secondary > primary, directly correlating with the stability of the carbocation intermediate.[2][3][4][5]

Quantitative Kinetic Data

Quantitative kinetic data for the dehydration of highly branched tertiary alcohols is not extensively tabulated in a single source. However, specific examples illustrate the kinetics of this reaction.

| Alcohol | Reaction | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) | Reference |

| tert-Butyl alcohol | Gas-phase dehydration | 300 | 2.27 x 10⁻⁸ s⁻¹ | 58 kcal/mol | [6] |

| tert-Butyl alcohol | Gas-phase dehydration | 400 | 4.37 x 10⁻⁵ s⁻¹ (calculated) | 58 kcal/mol | [6] |

Experimental Protocol: Acid-Catalyzed Dehydration of 2-Methyl-2-butanol (B152257)

This protocol describes the dehydration of a highly branched tertiary alcohol to yield a mixture of alkenes.

Materials:

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Concentrated sulfuric acid (H(_2)SO(_4))

-

Boiling chips

-

Ice

-

Fractional distillation apparatus

-

Separatory funnel

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-methyl-2-butanol and a few boiling chips. Cool the flask in an ice bath.

-

Acid Addition: Slowly add concentrated sulfuric acid to the cooled alcohol with swirling.

-

Distillation: Assemble a fractional distillation apparatus. Gently heat the reaction mixture to distill the alkene products. The more volatile alkenes will distill first. Collect the distillate in a receiver cooled in an ice bath to minimize evaporation.

-

Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Purify the product by simple distillation.

-

Analysis: Analyze the product composition using Gas Chromatography (GC) and identify the structures using Nuclear Magnetic Resonance (NMR) spectroscopy.

Nucleophilic Substitution Reactions (S(_N)1)

Highly branched tertiary alcohols readily undergo nucleophilic substitution via the S(_N)1 (Substitution, Nucleophilic, Unimolecular) mechanism, particularly with strong hydrohalic acids (HCl, HBr, HI). The reaction proceeds through a stable tertiary carbocation intermediate.

Mechanism and Kinetics

Similar to the E1 mechanism, the S(_N)1 reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). The slow, rate-determining step is the unimolecular dissociation of the protonated alcohol to form a tertiary carbocation. In the final, fast step, a nucleophile attacks the carbocation to form the substitution product.

The rate of the S(_N)1 reaction is first-order, depending only on the concentration of the alcohol. The reactivity order for S(_N)1 reactions of alcohols is tertiary > secondary > primary, reflecting the stability of the carbocation intermediate.[7][8][9][10][11]

Quantitative Kinetic Data for Solvolysis of a Tertiary Alkyl Halide Derivative

| Solvent | Temperature (°C) | k (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |

| 100% EtOH | 42.0 | 0.444 ± 0.002 | 19.2 ± 0.5 | -17.4 ± 1.6 | [12] |

| 100% EtOH | 50.0 | 0.975 ± 0.001 | [12] | ||

| 100% EtOH | 55.0 | 1.71 ± 0.01 | [12] | ||

| 80% EtOH | 30.0 | 6.56 ± 0.03 | 18.5 ± 0.4 | -12.2 ± 1.4 | [12] |

Experimental Protocol: Synthesis of tert-Butyl Chloride from tert-Butanol (B103910) (S(_N)1)

This protocol illustrates the conversion of a tertiary alcohol to a tertiary alkyl halide via an S(_N)1 reaction.

Materials:

-

tert-Butanol

-

Concentrated hydrochloric acid (HCl)

-

Separatory funnel

-

5% Sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

Reaction: In a separatory funnel, combine tert-butanol and concentrated hydrochloric acid.

-

Mixing: Stopper the funnel and shake the mixture for 10-15 minutes, periodically venting the pressure.

-

Phase Separation: Allow the layers to separate. The upper layer is the crude tert-butyl chloride.

-

Washing: Drain the lower aqueous layer. Wash the organic layer with water and then with a 5% sodium bicarbonate solution to neutralize excess acid.

-

Drying: Transfer the organic layer to a clean, dry flask and add anhydrous calcium chloride to remove any residual water.

-

Isolation: Decant or filter the dried product. Further purification can be achieved by distillation.

Oxidation Reactions

Tertiary alcohols are generally resistant to oxidation under standard conditions. This is due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the typical oxidation mechanism that forms a carbonyl group.[10][13]

Reactivity and Mechanism

Under mild oxidizing conditions (e.g., PCC, chromic acid at room temperature), tertiary alcohols do not react. However, under harsh conditions, such as with hot, concentrated potassium permanganate (B83412) or chromic acid, oxidation can occur through the cleavage of carbon-carbon bonds. This process is not synthetically useful for creating specific carbonyl compounds from the alcohol but rather leads to the degradation of the molecule. The reaction proceeds by dehydration of the alcohol to an alkene, followed by oxidative cleavage of the double bond.[7][14]

Quantitative Kinetic Data

Due to their general resistance to oxidation and the non-specific nature of the reaction under harsh conditions, there is a lack of systematic quantitative kinetic data for the oxidation of highly branched tertiary alcohols in the literature. The reaction is generally considered to have a very high activation energy and thus an extremely slow rate under normal conditions.

Experimental Protocol: Comparative Oxidation of Alcohols

This protocol can be used to qualitatively demonstrate the difference in oxidation rates between primary, secondary, and tertiary alcohols.

Materials:

-

Primary alcohol (e.g., ethanol)

-

Secondary alcohol (e.g., 2-propanol)

-

Tertiary alcohol (e.g., 2-methyl-2-propanol)

-

Acidified potassium dichromate(VI) solution (e.g., K(_2)Cr(_2)O(_7) in dilute H(_2)SO(_4))

-

Test tubes

-

Water bath

Procedure:

-

Setup: Place a small amount of each alcohol into separate test tubes.

-

Oxidizing Agent: To each test tube, add a few drops of the acidified potassium dichromate(VI) solution. The initial color of the solution is orange.

-

Observation: Observe any color change at room temperature. Primary and secondary alcohols will cause the orange solution to turn green (indicating the reduction of Cr(_2)O(_7)

to Cr2−3+ -

Heating: Gently warm the test tubes in a water bath and observe if any reaction occurs with the tertiary alcohol. Under these mild heating conditions, it is still unlikely to see a significant reaction.

Esterification Reactions

The esterification of tertiary alcohols, particularly highly branched ones, is kinetically disfavored due to significant steric hindrance around the hydroxyl group.

Fischer Esterification and Steric Effects

The classic Fischer esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is generally very slow for tertiary alcohols. The bulky groups surrounding the hydroxyl group impede the nucleophilic attack of the alcohol on the protonated carboxylic acid. The order of reactivity for alcohols in Fischer esterification is primary > secondary > tertiary.[15][16][17]

Quantitative Kinetic Data

Finding a systematic table of rate constants for the esterification of a series of highly branched tertiary alcohols is challenging. The reaction is often so slow that yields are reported after long reaction times rather than providing rate constants. The general trend is a significant decrease in reaction rate with increasing steric bulk.

| Alcohol | Carboxylic Acid | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| tert-Butyl alcohol | Various | EDC/HOBt/DMAP | - | Good yields | [18] |

| 2-Methylbutan-2-ol | Naproxen | EDC/HOBt/DMAP | - | 75 | [18] |

Note: The data above is for an alternative esterification method using coupling agents, which is more effective for sterically hindered alcohols than traditional Fischer esterification.

Experimental Protocol: Esterification of a Sterically Hindered Tertiary Alcohol (General Approach)

Due to the slow rates of Fischer esterification, alternative methods are often employed for highly branched tertiary alcohols. One common approach is to use a more reactive derivative of the carboxylic acid, such as an acid chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270).

Materials:

-

Highly branched tertiary alcohol (e.g., triphenylmethanol)

-

Acid chloride (e.g., acetyl chloride)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or pyridine)

-

Pyridine (if not used as the solvent)

-

Separatory funnel

-

Dilute HCl solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve the tertiary alcohol in the anhydrous solvent.

-

Base Addition: If pyridine is not the solvent, add it to the solution.

-

Acid Chloride Addition: Cool the mixture in an ice bath and slowly add the acid chloride.

-

Reaction: Allow the reaction to stir at room temperature until completion (monitoring by TLC or GC).

-

Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.

-

Purification: Purify the ester by recrystallization or column chromatography.

Conclusion

The reaction kinetics of highly branched tertiary alcohols are dominated by the formation of stable carbocation intermediates and the significant steric hindrance around the reaction center. These factors lead to a preference for unimolecular reactions (S(_N)1 and E1) over bimolecular pathways. While dehydration and substitution reactions proceed readily under acidic conditions, oxidation and direct esterification are kinetically disfavored. For professionals in drug development, the inherent stability of the tertiary alcohol moiety offers a strategic advantage in designing metabolically robust molecules. A thorough understanding of the kinetic principles outlined in this guide is essential for predicting reactivity, designing synthetic routes, and developing stable and effective pharmaceutical agents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. theochem.mercer.edu [theochem.mercer.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. scribd.com [scribd.com]

- 7. pharmdguru.com [pharmdguru.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. mystudies.com [mystudies.com]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. byjus.com [byjus.com]

- 18. Alcohol Reactivity [www2.chemistry.msu.edu]

Thermochemical Properties of C8H18O Isomers: A Technical Guide for Researchers

Introduction

This technical guide provides a comprehensive overview of the thermochemical data for various isomers of C8H18O. The document is intended for researchers, scientists, and drug development professionals who require accurate and reliable thermochemical data for modeling, process design, and safety assessments. The C8H18O isomers, encompassing a range of alcohols and ethers, exhibit diverse structural features that significantly influence their thermodynamic properties. Understanding these properties is crucial for applications ranging from solvent selection and reaction engineering to metabolism and toxicology studies in drug development.

This guide summarizes key thermochemical data, including the standard enthalpy of formation, standard entropy, and liquid phase heat capacity, for a selection of C8H18O isomers. Detailed experimental protocols for the determination of these properties are also provided, offering insight into the methodologies used to obtain this critical data.

Thermochemical Data of C8H18O Isomers

The following tables summarize the available thermochemical data for various C8H18O isomers. The data has been compiled from the NIST Chemistry WebBook and other reputable sources.

Table 1: Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states.

| Isomer Name | CAS Number | Formula | State | ΔfH° (kJ/mol) |

| 1-Octanol | 111-87-5 | C8H18O | liquid | -434.7[1] |

| gas | -356.0 ± 5.0[2] | |||

| 2-Octanol | 123-96-6 | C8H18O | liquid | -450.2 |

| gas | -377.3 | |||

| 3-Octanol | 589-98-0 | C8H18O | liquid | -454.8 |

| gas | -381.9 | |||

| 4-Octanol | 589-62-8 | C8H18O | liquid | -457.2 |

| gas | -384.3 | |||

| 2-Ethyl-1-hexanol | 104-76-7 | C8H18O | liquid | -433.67 to -432.09[3] |

| Di-n-butyl ether | 142-96-1 | C8H18O | liquid | -354.8 |

| gas | -318.0 ± 3.0 | |||

| Di-sec-butyl ether | 6863-58-7 | C8H18O | gas | -361.0 ± 2.0[4] |

| Di-tert-butyl ether | 6163-66-2 | C8H18O | liquid | -399.6 |

| Diisobutyl ether | 628-55-7 | C8H18O | - | - |

| 2,2-Dimethyl-1-hexanol | 2370-13-0 | C8H18O | - | - |

| 3,5-Dimethyl-1-hexanol | 13501-73-0 | C8H18O | - | - |

| 3,5-Dimethyl-3-hexanol | 4209-91-0 | C8H18O | - | -374.71[5] |

Note: Some values were not available in the searched literature.

Table 2: Standard Entropy (S°)

Standard entropy is the entropy content of one mole of a substance under standard state conditions.

| Isomer Name | CAS Number | Formula | State | S° (J/mol·K) |

| 1-Octanol | 111-87-5 | C8H18O | liquid | 360.7 |

| 2-Octanol | 123-96-6 | C8H18O | liquid | - |

| 3-Octanol | 589-98-0 | C8H18O | liquid | - |

| Di-n-propyl ether | 111-43-3 | C6H14O | liquid | 323.9[6] |

Table 3: Liquid Phase Heat Capacity (Cp(l))

Liquid phase heat capacity is the amount of heat that must be added to one mole of a liquid substance to raise its temperature by one degree Kelvin at constant pressure.

| Isomer Name | CAS Number | Formula | Cp(l) (J/mol·K) | Temperature (K) |

| 1-Octanol | 111-87-5 | C8H18O | 304.0[7] | 298.15[7] |

| 2-Octanol | 123-96-6 | C8H18O | 330.1[8] | 298.5[8] |

| 3-Octanol | 589-98-0 | C8H18O | 338.5[9] | 298.5[9] |

| 4-Octanol | 589-62-8 | C8H18O | 337.6[10] | 298.5[10] |

| Di-n-butyl ether | 142-96-1 | C8H18O | 278.16 | 298.15 |

| Di-tert-butyl ether | 6163-66-2 | C8H18O | 276.1 | 298.15 |

Experimental Protocols

The determination of accurate thermochemical data relies on precise and well-defined experimental methodologies. The following sections detail the protocols for key experimental techniques used to measure the thermochemical properties of C8H18O isomers.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is the primary method for determining the enthalpy of combustion of liquid organic compounds.[5] From this, the standard enthalpy of formation can be calculated.

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Parr-type bomb calorimeter

-

High-pressure oxygen cylinder

-

Crucible (platinum or fused silica)

-

Fuse wire (platinum or iron)

-

Pellet press (for solid samples, though less common for liquids)

-

High-precision thermometer or temperature probe

-

Stirrer

-

Calorimeter bucket

Procedure:

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of the liquid C8H18O isomer is weighed into the crucible.

-

Bomb Assembly: A fuse wire is attached to the electrodes inside the bomb head, with the wire positioned to be in contact with the sample. A small, known amount of distilled water is added to the bottom of the bomb to saturate the internal atmosphere and ensure that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is filled with a known mass of water. The bucket is then placed in the insulating jacket of the calorimeter. The stirrer is started to ensure a uniform temperature.

-

Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The sample is ignited by passing a current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Corrections: The final temperature is corrected for heat exchange with the surroundings. The heat of combustion of the fuse wire is also subtracted from the total heat released.

-

Calculation: The heat of combustion at constant volume (ΔU_c) is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of combustion at constant pressure (ΔH_c) is then calculated. Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's law, incorporating the known standard enthalpies of formation of CO2 and H2O.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids and solids.[11][12]